molecular formula C6H11NO2 B153538 tetrahydro-2H-pyran-4-carboxamide CAS No. 344329-76-6

tetrahydro-2H-pyran-4-carboxamide

Cat. No. B153538
M. Wt: 129.16 g/mol
InChI Key: DGOYLVBDCVINQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07176216B2

Procedure details

Concentrated aqueous ammonia (50 mL) was added to methyl tetrahydro-2H-pyran-4-carboxylate (50 g, 347 mmol) and the reaction mixture was stirred for 43.5 hours at room temperature. The reaction mixture was then cooled in an ice water bath, after which the precipitate was filtered out and dried under reduced pressure at 40° C. to afford 33.4 g of the title compound (74.6% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
74.6%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([C:7]([O:9]C)=O)[CH2:3][CH2:2]1.[NH3:11]>>[O:1]1[CH2:6][CH2:5][CH:4]([C:7]([NH2:11])=[O:9])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O1CCC(CC1)C(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 43.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled in an ice water bath
FILTRATION
Type
FILTRATION
Details
after which the precipitate was filtered out
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40° C.

Outcomes

Product
Details
Reaction Time
43.5 h
Name
Type
product
Smiles
O1CCC(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 g
YIELD: PERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.